

Application Note: Comprehensive Analytical Characterization of 6-Bromo-5-chloronicotinic Acid

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Compound of Interest

Compound Name: 6-Bromo-5-chloronicotinic acid

Cat. No.: B2787572

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Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of **6-Bromo-5-chloronicotinic acid** (CAS No. 38185-54-5), a key halogenated pyridine derivative used as a building block in pharmaceutical and agrochemical synthesis.[1] Ensuring the identity, purity, and stability of such starting materials is critical for regulatory compliance and the success of multi-step synthetic campaigns. This guide outlines detailed protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The causality behind experimental choices is explained to provide a framework for adapting these methods to related compounds.

Introduction and Physicochemical Properties

6-Bromo-5-chloronicotinic acid is an aromatic carboxylic acid and a member of the pyridine family.[2] Halogenated nicotinic acids and their derivatives are of significant interest as intermediates for a wide range of biologically active molecules.[1] The precise positioning of the bromo, chloro, and carboxylic acid substituents on the pyridine ring dictates the molecule's reactivity and its suitability for subsequent chemical transformations. Therefore, unambiguous confirmation of the isomeric structure and purity is the primary goal of this analytical workflow.

Table 1: Physicochemical Properties of **6-Bromo-5-chloronicotinic acid**

Property	Value	Source
CAS Number	38185-54-5	[3][4]
Molecular Formula	C ₆ H ₃ BrClNO ₂	[5]
Molecular Weight	236.45 g/mol	[5]
Appearance	White to off-white solid	[6][7]
Storage	Keep in dark place, Sealed in dry, Room Temperature	[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expert Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of **6-Bromo-5-chloronicotinic acid**. It provides detailed information about the carbon-hydrogen framework. The proton (¹H) NMR spectrum is particularly crucial for distinguishing between isomers, such as the closely related 5-Bromo-6-chloronicotinic acid.

Protocol 2.1: ¹H and ¹³C NMR Analysis

- Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar organic acids and its ability to allow observation of the acidic carboxylic proton.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at 25 °C.
 - Use a standard pulse program with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

- Reference the spectrum to the residual DMSO solvent peak ($\delta \sim 2.50$ ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A greater number of scans will be required compared to ^1H NMR.
 - Reference the spectrum to the DMSO- d_6 solvent peak ($\delta \sim 39.52$ ppm).

Expected Spectral Data and Interpretation

For **6-Bromo-5-chloronicotinic acid**, the pyridine ring has two non-equivalent aromatic protons.

- ^1H NMR: The spectrum is expected to show two distinct signals in the aromatic region (typically δ 8.0-9.0 ppm).
 - The proton at the C2 position (between the nitrogen and the carboxylic acid) will appear as a doublet.
 - The proton at the C4 position (between the chlorine and the carboxylic acid) will also appear as a doublet.
 - A broad singlet corresponding to the carboxylic acid proton will be observed at a downfield shift ($\delta > 13$ ppm), which will disappear upon D_2O exchange.^[9]
 - Distinguishing from the 5-Bromo-6-chloro Isomer: The ^1H NMR of the 5-Bromo-6-chloro isomer shows two doublets with a small coupling constant ($J \approx 2$ Hz).^[7] The coupling constants for the 6-Bromo-5-chloro isomer will be different, allowing for clear differentiation.
- ^{13}C NMR: The spectrum will show six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts will be influenced by the electronegativity of the attached substituents (N, Br, Cl, COOH). The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >160 ppm).

High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

Expert Rationale: Reverse-phase HPLC (RP-HPLC) is the industry-standard method for assessing the purity of pharmaceutical intermediates.^[10] It separates the main compound from process-related impurities and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. A C18 column is chosen for its excellent hydrophobicity and retention of aromatic compounds. The acidic modifier (formic acid) in the mobile phase ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peaks.

Protocol 3.1: RP-HPLC Purity Analysis

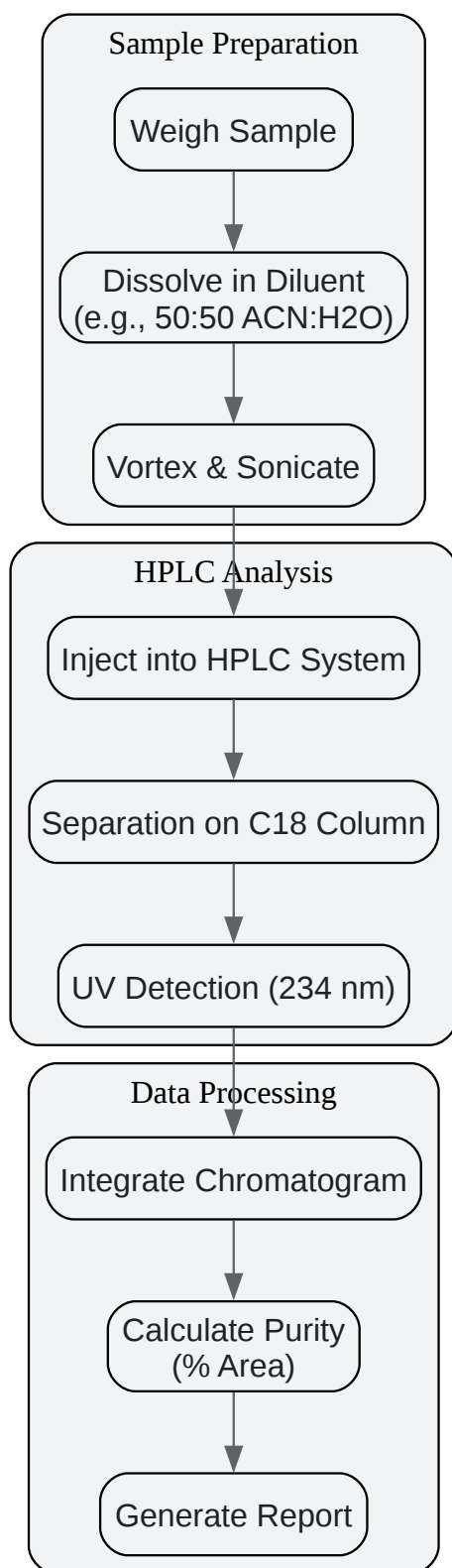
- Sample Preparation:
 - Prepare a stock solution of the sample at 1.0 mg/mL in a diluent (e.g., 50:50 acetonitrile:water).
 - Further dilute to a working concentration of approximately 0.1 mg/mL.
- Chromatographic Conditions: The following conditions serve as a robust starting point and can be optimized as needed.^{[11][12]}

Table 2: HPLC Method Parameters

Parameter	Recommended Setting
Column	C18, 250 mm x 4.6 mm, 5 μ m (e.g., Phenomenex Luna)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	20% B to 80% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	35 $^{\circ}$ C
Detector	UV at 234 nm
Injection Volume	10 μ L

- **System Suitability:** Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is $\leq 2.0\%$.
- **Analysis:** Inject the sample solution and integrate all peaks. Calculate the purity by the area percent method.

HPLC Analysis Workflow Diagram



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Caption: Workflow for HPLC purity analysis.

Mass Spectrometry (MS): Molecular Weight Confirmation

Expert Rationale: Mass spectrometry provides an exact measurement of the molecular weight, serving as a crucial confirmation of the compound's identity. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of bromine and chlorine. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like **6-Bromo-5-chloronicotinic acid**, often coupled with HPLC (LC-MS).[\[13\]](#)

Protocol 4.1: LC-MS Analysis

- Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an ESI source.
- Chromatography: Employ the HPLC method described in Protocol 3.1. Using a formic acid modifier is essential for MS compatibility.[\[11\]](#)
- MS Acquisition:
 - Operate the ESI source in both positive and negative ion modes to determine the optimal ionization. Negative mode is often effective for carboxylic acids, detecting the deprotonated molecule $[M-H]^-$.
 - Scan a mass range appropriate for the compound (e.g., m/z 100-400).
- Data Interpretation:
 - Molecular Ion: The theoretical exact mass is 234.9036 Da.[\[5\]](#) Look for the corresponding molecular ion peak (e.g., $[M-H]^-$ at m/z 233.9)
 - Isotopic Pattern: The presence of one bromine atom ($^{79}\text{Br}/^{81}\text{Br}$, ~50.7%/49.3%) and one chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$, ~75.8%/24.2%) creates a unique isotopic cluster. The mass spectrum will show a characteristic pattern of peaks for the molecular ion, which can be simulated and compared with the experimental data for definitive confirmation.

Additional Confirmatory Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

Expert Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.^[14] It confirms the presence of the carboxylic acid and the aromatic pyridine ring.

- Protocol: Prepare a sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet.
- Expected Data:

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
2500-3300 (broad)	O-H (Carboxylic Acid)	Stretching
~1700	C=O (Carboxylic Acid)	Stretching
1600-1450	C=C, C=N (Aromatic Ring)	Stretching
1300-1000	C-Cl, C-Br	Stretching

Elemental Analysis

Expert Rationale: Elemental analysis provides the percentage composition of C, H, and N in the sample. This is a fundamental test to confirm the empirical formula and assess the purity against non-carbon-containing impurities (e.g., inorganic salts).

- Protocol: Submit the sample to a specialized laboratory for CHN analysis.
- Expected Data: The experimental results should align with the theoretical values within an acceptable margin (e.g., $\pm 0.4\%$).

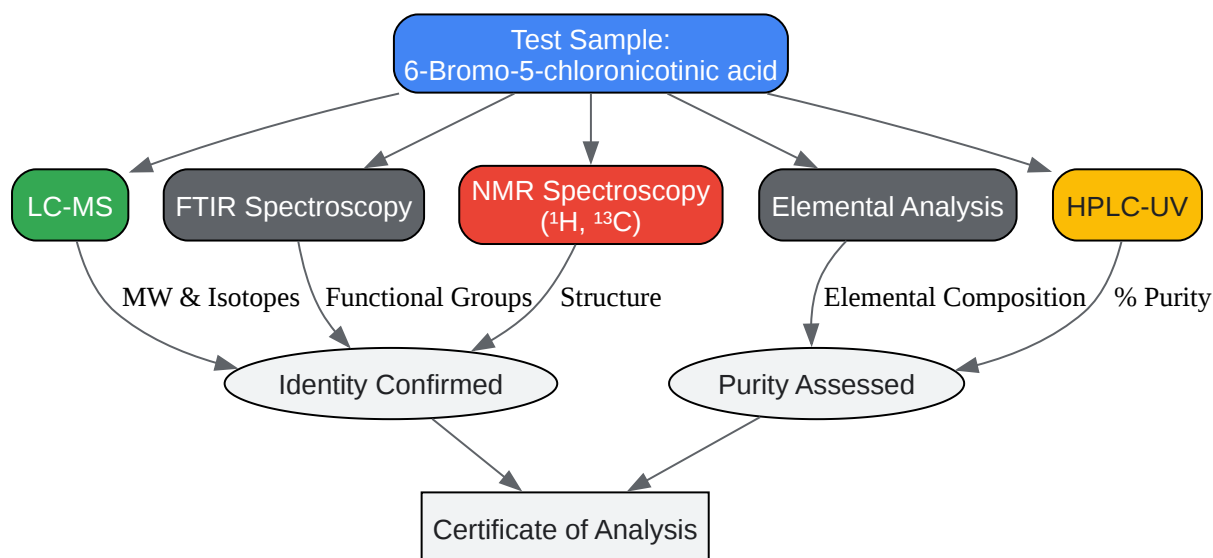
Table 4: Theoretical Elemental Composition for C₆H₃BrClNO₂

Element	Theoretical %
Carbon (C)	30.48%
Hydrogen (H)	1.28%
Nitrogen (N)	5.92%

Integrated Characterization Strategy

A single analytical technique is insufficient for the complete characterization of a critical raw material. The strength of this guide lies in the orthogonal application of these methods. NMR confirms the specific isomeric structure, MS confirms the molecular weight, HPLC quantifies the purity, FTIR identifies functional groups, and elemental analysis verifies the elemental composition. Together, they provide a comprehensive and robust data package for quality control and regulatory purposes.

Overall Characterization Workflow Diagram



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Caption: Integrated workflow for material characterization.

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